
Dec-9-yn-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dec-9-yn-4-ol is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Dec-9-yn-4-ol in laboratory settings?
- Methodological Answer : Synthesis typically involves alkyne functionalization and alcohol protection/deprotection steps. For reproducibility, experimental protocols must include detailed reagent ratios, reaction conditions (temperature, solvent, catalyst), and purification methods (e.g., column chromatography). Characterization should combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy to confirm functional groups. For new compounds, elemental analysis or high-resolution mass spectrometry (HRMS) is required to verify purity and molecular structure. Known compounds must cite prior literature for identity confirmation .
- Data Presentation : Only include synthesis details for up to five compounds in the main manuscript; additional protocols should be provided in supplementary materials .
Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?
- Methodological Answer : ¹H NMR is critical for identifying the alkyne proton (δ ~1.9–2.1 ppm) and hydroxyl group (δ ~1.5 ppm with broadening). ¹³C NMR resolves the sp-hybridized carbon (δ ~70–85 ppm) and alcohol-bearing carbon (δ ~60–70 ppm). IR spectroscopy confirms the -OH stretch (~3200–3600 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹). Cross-validation with gas chromatography-mass spectrometry (GC-MS) ensures molecular ion consistency. Discrepancies in spectral data should prompt re-evaluation of synthetic conditions or purification steps .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data when determining the reactivity of this compound under varying conditions?
- Methodological Answer : Apply a framework for contradiction analysis:
Identify Principal Contradictions : Distinguish between artifacts (e.g., impurities, instrumentation errors) and intrinsic chemical behavior (e.g., unexpected side reactions under specific pH/temperature) .
Iterative Testing : Replicate experiments with controlled variables (e.g., inert atmosphere to exclude oxygen interference) and use statistical tools (e.g., ANOVA) to assess significance of observed discrepancies .
Theoretical Modeling : Compare experimental results with computational predictions (e.g., density functional theory (DFT) for reaction pathways) to validate hypotheses .
Q. What strategies optimize the yield of this compound in multi-step synthetic processes while minimizing side reactions?
- Methodological Answer :
- Stepwise Optimization : Use design of experiments (DoE) to isolate critical factors (e.g., catalyst loading, reaction time). For example, a central composite design can model nonlinear relationships between variables .
- Protecting Group Strategy : Temporarily mask the hydroxyl group during alkyne formation to prevent undesired oxidation or elimination. For instance, tert-butyldimethylsilyl (TBS) protection improves stability in basic conditions .
- In Situ Monitoring : Employ techniques like thin-layer chromatography (TLC) or reaction calorimetry to track intermediate formation and adjust conditions dynamically .
Q. How should researchers design experiments to investigate the stereoelectronic effects of this compound’s alkyne moiety on its biological activity?
- Methodological Answer :
- Comparative Analog Synthesis : Synthesize structural analogs (e.g., replacing the alkyne with an alkene or alkyl chain) to isolate electronic contributions. Characterize analogs using Hammett σ constants or molecular electrostatic potential (MEP) maps .
- Biological Assays : Use dose-response curves (e.g., IC₅₀ values) in cell-based or enzymatic assays. Pair with molecular docking simulations to correlate activity with alkyne interaction motifs in target proteins .
Q. Data Analysis and Interpretation
Q. What frameworks are recommended for reconciling divergent computational and experimental data on this compound’s thermodynamic properties?
- Methodological Answer :
- Error Source Triangulation : Compare computational parameters (e.g., basis sets in DFT) with experimental conditions (e.g., solvent polarity corrections). Use benchmarks like Gibbs free energy calculations against calorimetric data .
- Sensitivity Analysis : Quantify how variations in computational assumptions (e.g., implicit vs. explicit solvation models) affect outcomes. Publish full datasets in supplementary materials to enable peer validation .
Q. How can researchers ensure robust statistical validity when analyzing small-sample datasets in this compound toxicity studies?
- Methodological Answer :
- Nonparametric Tests : Apply Wilcoxon signed-rank or Mann-Whitney U tests to avoid normality assumptions. Use bootstrapping to estimate confidence intervals for mean values .
- Meta-Analysis : Aggregate data from multiple independent studies (if available) to increase power. Clearly report limitations in sample size and variability in the discussion section .
Q. Ethical and Reproducibility Considerations
Q. What guidelines should be followed to ensure ethical reporting of negative or inconclusive results in this compound research?
- Methodological Answer :
- Transparency Protocols : Disclose all experimental conditions, even those yielding null results (e.g., failed catalytic reactions). Use platforms like Zenodo to archive raw data .
- Contradiction Reporting : Follow the CONSORT or ARRIVE frameworks for structured reporting, emphasizing unresolved contradictions and their implications for future studies .
Properties
CAS No. |
55183-24-9 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
dec-9-yn-4-ol |
InChI |
InChI=1S/C10H18O/c1-3-5-6-7-9-10(11)8-4-2/h1,10-11H,4-9H2,2H3 |
InChI Key |
NLDUDINPZFMSLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCCC#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.